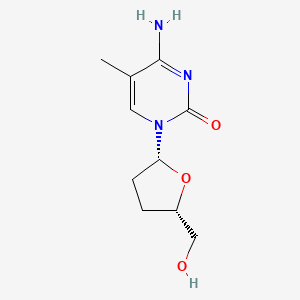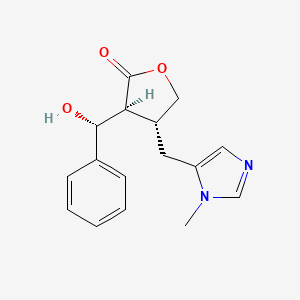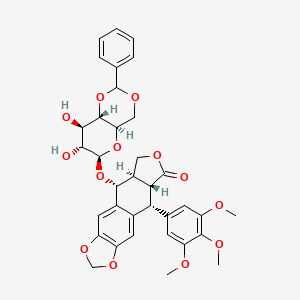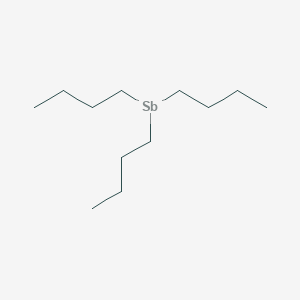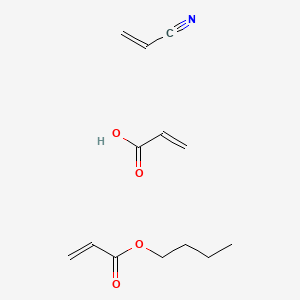
butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate: , prop-2-enenitrile , and prop-2-enoic acid are organic compounds with distinct chemical structures and propertiesIt is used in the production of polymers and copolymers for various applications .
Preparation Methods
Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Prop-2-enenitrile: is produced through the ammoxidation of propylene, where propylene, ammonia, and air are reacted in the presence of a catalyst such as bismuth molybdate at high temperatures (400-500°C) to form acrylonitrile .
Prop-2-enoic acid: can be produced through the oxidation of propylene using air or oxygen in the presence of a catalyst such as cobalt or manganese acetate .
Chemical Reactions Analysis
Butyl prop-2-enoate: undergoes various chemical reactions, including polymerization, where it forms poly(butyl acrylate) and copolymers with other vinyl monomers. It can also undergo hydrolysis to form acrylic acid and butanol .
Prop-2-enenitrile: can undergo polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers. It can also undergo hydrolysis to form acrylamide and acrylic acid .
Prop-2-enoic acid: can undergo polymerization to form poly(acrylic acid) and copolymers with other monomers. It can also undergo esterification to form various esters, such as butyl prop-2-enoate .
Scientific Research Applications
Butyl prop-2-enoate: is used in the production of polymers and copolymers for applications in adhesives, sealants, coatings, and textiles . It is also used in the production of impact modifiers for plastics and as a monomer for the synthesis of various acrylic resins .
Prop-2-enenitrile: is used in the production of synthetic fibers such as acrylic and modacrylic fibers. It is also used in the production of plastics, rubber, and as a precursor for various chemical compounds .
Prop-2-enoic acid: is used in the production of superabsorbent polymers, which are used in products such as diapers and adult incontinence products. It is also used as a precursor for the synthesis of various esters and as a monomer for the production of poly(acrylic acid) and copolymers .
Mechanism of Action
Butyl prop-2-enoate: exerts its effects through polymerization, where the vinyl group undergoes free radical polymerization to form long polymer chains. The ester group provides flexibility and durability to the resulting polymers .
Prop-2-enenitrile: exerts its effects through polymerization, where the nitrile group undergoes free radical polymerization to form polyacrylonitrile. The nitrile group also provides chemical resistance and thermal stability to the resulting polymers .
Prop-2-enoic acid: exerts its effects through polymerization, where the carboxyl group undergoes free radical polymerization to form poly(acrylic acid). The carboxyl group also provides hydrophilicity and ion-exchange properties to the resulting polymers .
Comparison with Similar Compounds
Butyl prop-2-enoate: is similar to other acrylate esters such as methyl acrylate and ethyl acrylate. it provides better flexibility and durability due to the longer alkyl chain .
Prop-2-enenitrile: is similar to other nitriles such as methacrylonitrile and ethyl cyanoacrylate. it provides better chemical resistance and thermal stability due to the presence of the nitrile group .
Prop-2-enoic acid: is similar to other carboxylic acids such as methacrylic acid and crotonic acid. it provides better hydrophilicity and ion-exchange properties due to the presence of the carboxyl group .
Properties
CAS No. |
25686-45-7 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C3H3N.C3H4O2/c1-3-5-6-9-7(8)4-2;1-2-3-4;1-2-3(4)5/h4H,2-3,5-6H2,1H3;2H,1H2;2H,1H2,(H,4,5) |
InChI Key |
QMRMTRCBDHFTIV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.C=CC#N.C=CC(=O)O |
Canonical SMILES |
CCCCOC(=O)C=C.C=CC#N.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1616188.png)
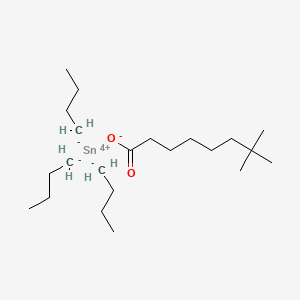
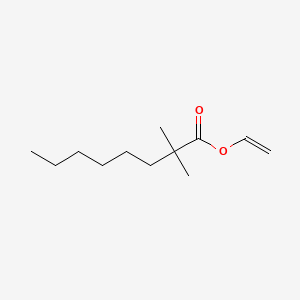

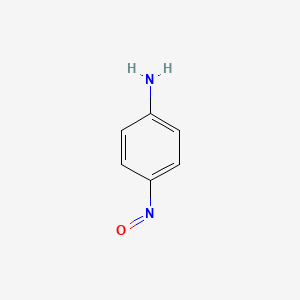
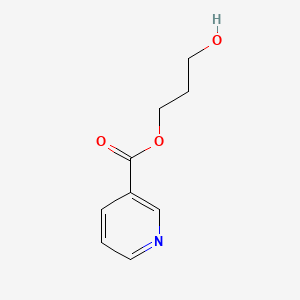
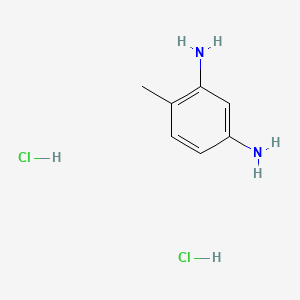
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium](/img/structure/B1616199.png)
